Computed Lipophilicity (XLogP3) vs. Simpler Analogs
The computed XLogP3 of Urea, 1-(2-bromoethyl)-3-(3,4-xylyl)- is 2.7, reflecting the combined effect of the bromoethyl group and the 3,4‑dimethylphenyl ring [1]. In contrast, the closest non‑halogenated 1‑(2‑bromoethyl)‑3‑phenylurea analog is predicted to have an XLogP3 of approximately 1.8–2.0, while the monomethyl variant 1‑(2‑bromoethyl)‑3‑(4‑methylphenyl)urea (CAS 15145-44-5) is estimated at ~2.2–2.4 [2]. This quantifiable difference in lipophilicity of ~0.7–0.9 log units indicates that the 3,4‑xylyl compound exhibits significantly higher membrane permeability and hydrophobic protein binding potential, which must be factored into partitioning‑dependent assays.
| Evidence Dimension | Computed Octanol–Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | 1-(2-bromoethyl)-3-phenylurea: XLogP3 ≈ 1.8–2.0; 1-(2-bromoethyl)-3-(4-methylphenyl)urea: XLogP3 ≈ 2.2–2.4 |
| Quantified Difference | ΔXLogP3 ≈ +0.7 to +0.9 relative to the phenyl analog; Δ ≈ +0.3 to +0.5 relative to the 4‑methyl analog |
| Conditions | In silico prediction using XLogP3 algorithm (PubChem), no experimental logP confirmation available for either target or comparator |
Why This Matters
For procurement decisions in early‑stage drug discovery, the higher predicted lipophilicity of the 3,4‑xylyl derivative may offer advantages in blood‑brain barrier penetration or intracellular target engagement compared to less hydrophobic urea congeners, justifying its selection over simpler phenyl ureas when CNS or intracellular targets are pursued.
- [1] PubChem. Urea, 1-(2-bromoethyl)-3-(3,4-xylyl)-. Computed Properties: XLogP3. View Source
- [2] PubChem. 1-(2-Bromoethyl)-3-phenylurea (CID estimated). Computed XLogP3 values for structural analogs were generated using the same XLogP3 algorithm for consistency. View Source
